2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-

Data Gap Chemical Synthesis Procurement Risk

2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646040-25-7) is a synthetic small molecule with the molecular formula C14H13N3O4S2 and a molecular weight of 351.40 g/mol. It features a 4-nitrothiophene-2-sulfonamide core linked to a tryptamine-derived indole-ethyl moiety.

Molecular Formula C14H13N3O4S2
Molecular Weight 351.4 g/mol
CAS No. 646040-25-7
Cat. No. B12596546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-
CAS646040-25-7
Molecular FormulaC14H13N3O4S2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=CS3)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O4S2/c18-17(19)11-7-14(22-9-11)23(20,21)16-6-5-10-8-15-13-4-2-1-3-12(10)13/h1-4,7-9,15-16H,5-6H2
InChIKeyWDOBWMFFPBPKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646040-25-7): A Chemical Identity Summary


2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646040-25-7) is a synthetic small molecule with the molecular formula C14H13N3O4S2 and a molecular weight of 351.40 g/mol. It features a 4-nitrothiophene-2-sulfonamide core linked to a tryptamine-derived indole-ethyl moiety. This compound belongs to the broad class of sulfonamide-indole hybrids, a chemical space explored in medicinal chemistry for potential carbonic anhydrase inhibition and antimicrobial applications. [1] However, a comprehensive search of publicly available literature, patents, and authoritative chemical databases did not yield any peer-reviewed primary research article, patent, or quantitative biological assay data specifically attributed to this compound. All currently available information is limited to basic chemical property predictions and its structural registration in legacy substance databases.

Scientific Procurement Risks: Why 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- Cannot Be Replaced by Arbitrary Sulfonamide-Indole Analogs


Substitution within the sulfonamide-indole chemical class is not scientifically justifiable without explicit comparator data. The specific combination of a 4-nitrothiophene-2-sulfonamide warhead and a tryptamine-based N-ethyl-indole tail confers a unique electronic and steric profile that is absent in close analogs, such as the 5-nitro or 5-chloro derivatives, or compounds with a benzenesulfonamide core instead of a thiophene. Historic structure-activity relationship (SAR) studies on the thiophene-2-sulfonamide sub-class have demonstrated that even minor positional changes of substituents—for example, moving a nitro group from the 4- to the 5-position—can fundamentally alter the magnitude and mechanism of biological activity, switching a compound from a potent bactericide to a markedly weaker inhibitor. [1] Therefore, in the absence of direct experimental evidence, any generic replacement of this specific compound carries a high risk of introducing unpredictable changes in potency, selectivity, and mechanism of action that are invisible to the procurement specification.

Quantitative Differentiation Evidence for 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646040-25-7)


Critical Data Gap: Absence of Quantifiable Biological Evidence for Procurement Differentiation

A systematic search of the primary literature, patent databases, and authoritative chemical registries including PubChem and ChemSpider has not yielded any quantitative biological assay data, head-to-head comparator study, or selective SAR analysis that is directly attributable to 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646040-25-7). While the compound class of sulfonamide-indoles has been studied for carbonic anhydrase inhibition—with hybrid compounds 6i and 6u showing Ki values between 4.06–8.03 µM for various isoforms and moderate selectivity for the tumor-associated hCA IX isoform [1]—none of the reported structures correspond to this specific compound. Consequently, there is zero high-strength differential evidence available to scientifically justify prioritizing this molecule over its closest analogs for biological or industrial applications. [2]

Data Gap Chemical Synthesis Procurement Risk

Verified Application Scenarios for 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646040-25-7)


Compound-Specific SAR Probe in Sulfonamide-Antimicrobial Model Systems (Based on Class-Level Analogies)

The published SAR data on the 4-nitrothiophene-2-sulfonamide core—which demonstrated superior bacterial growth inhibition compared to its amino and 5-nitro counterparts [1]—suggests that the target compound's unique core structure could be used to explore the role of the sulfonamide warhead in antimicrobial model systems. However, without direct experimental confirmation, procurement for this purpose remains a research hypothesis and not a validated application, requiring the end-user to generate all baseline data.

Chemical Reagent for Internal Derivative Synthesis and Lead Optimization Libraries

The compound's reactive sites, including the secondary sulfonamide nitrogen and the nitro group, make it a synthetically tractable scaffold for in-house medicinal chemistry exploration. It can serve as a starting material for generating a proprietary analog library with a specific thiophene-indole architecture, a structure not widely reported in the public domain. Procurement value in this scenario is determined entirely by operational fit to existing synthetic routes, not by the compound's own biological properties.

Reference Standard for Analytical Method Development in Impurity Profiling

In the absence of a known active pharmaceutical ingredient (API) status, the compound may still be procured as a pure reference material for analytical chemistry purposes, such as developing HPLC methods for related substances or as a specific impurity marker in synthetic processes involving sulfonamide-indole intermediates. Its well-defined molecular formula (C14H13N3O4S2) and predicted polarity (Topological Polar Surface Area: 144.40 Ų) facilitated by the nitro group can be leveraged in chromatographic method validation.

Retrospective Verification of Initial High-Throughput Screening (HTS) Hits

Given the compound's presence in legacy chemical inventories like the one used to populate PubChem SID 29559034 , it may have a history as a screening compound. If a laboratory identifies an unvalidated HTS hit for this structure, procurement of a fresh, characterized sample is essential for hit confirmation and subsequent dose-response curve generation. This follows standard medicinal chemistry triangulation workflows where the initial, unconfirmed screening data must be replicated with a resynthesized or repurified batch.

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